

Application Notes and Protocols for Dimethylamine-¹³C₂ in Metabolic Labeling Experiments

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Compound of Interest

Compound Name: Dimethylamine-13C2

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Introduction to Stable Isotope Dimethyl Labeling (SIDL)

Stable Isotope Dimethyl Labeling (SIDL) is a powerful and cost-effective chemical labeling strategy for quantitative proteomics.^{[1][2][3]} This method is particularly well-suited for the relative quantification of proteins in different samples, including cells, tissues, and body fluids, where metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are not feasible.^{[2][3]} The technique involves the covalent modification of primary amines (the N-terminus of peptides and the ϵ -amino group of lysine residues) through reductive amination.^{[2][3][4]} By using different isotopologues of formaldehyde and a reducing agent, distinct mass tags are introduced into peptides from different samples, allowing for their differentiation and relative quantification in a single mass spectrometry (MS) analysis.^{[2][3]}

The use of Dimethylamine-¹³C₂ in conjunction with its lighter isotopologues allows for multiplexing, enabling the comparison of two or more samples simultaneously.^[5] The labeling reaction is rapid, typically completed in under five minutes, and proceeds with high efficiency without detectable byproducts.^[4] This straightforward and robust technique has been successfully applied to compare proteomes, phosphoproteomes, and affinity purification results.^{[2][3]}

Principle of Reductive Dimethylation

The core of SIDL is the reductive amination reaction. In this two-step process, a primary amine on a peptide first reacts with formaldehyde to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride, to a stable dimethylamine.

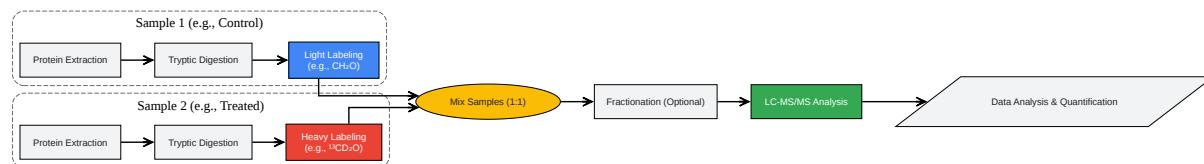
By employing isotopically labeled reagents, different mass shifts can be introduced into the peptides of each sample. For instance, a "light" sample can be labeled with normal formaldehyde ($^{12}\text{CH}_2\text{O}$) and sodium cyanoborohydride (NaBH_3CN), while a "heavy" sample can be labeled with ^{13}C - and/or deuterium-labeled formaldehyde (e.g., $^{13}\text{CD}_2\text{O}$) and a deuterated reducing agent (e.g., NaBD_3CN). This results in a specific mass difference between the light and heavy labeled peptides, which can be detected and quantified by the mass spectrometer.

Experimental Workflow

The general workflow for a quantitative proteomics experiment using dimethyl labeling is as follows:

- Protein Extraction and Digestion: Proteins are extracted from the different samples (e.g., control vs. treated) and digested into peptides, typically using trypsin.
- Peptide Labeling: Each peptide digest is separately labeled with a different isotopic variant of the dimethyl label.
- Sample Mixing: The labeled peptide samples are then mixed in a 1:1 ratio.
- Peptide Fractionation (Optional): For complex samples, the mixed peptides can be fractionated to reduce complexity and improve proteome coverage.
- LC-MS/MS Analysis: The mixed and fractionated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The MS data is processed to identify peptides and quantify the relative abundance of the light and heavy labeled pairs.

Below is a diagram illustrating the general experimental workflow.



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Caption: General experimental workflow for quantitative proteomics using stable isotope dimethyl labeling.

Detailed Experimental Protocol

This protocol provides a method for the in-solution dimethyl labeling of peptide samples.

Reagents and Materials:

- Peptide samples (digested with trypsin, desalted)
- Labeling buffer: 100 mM triethylammonium bicarbonate (TEAB), pH 8.5
- "Light" labeling solution: 4% (v/v) formaldehyde (CH_2O) in water
- "Heavy" labeling solution: 4% (v/v) ^{13}C -Dideutero-formaldehyde ($^{13}\text{CD}_2\text{O}$) in water
- Reducing agent: 600 mM sodium cyanoborohydride (NaBH_3CN) in water (prepare fresh)
- Quenching solution: 1% (v/v) ammonia solution
- Formic acid (FA)

Procedure:

- Peptide Resuspension: Resuspend the dried peptide samples in 100 μ L of labeling buffer.
- Labeling Reaction:
 - To the "light" sample, add 4 μ L of the "light" labeling solution.
 - To the "heavy" sample, add 4 μ L of the "heavy" labeling solution.
 - Vortex briefly and incubate for 5 minutes at room temperature.
- Reduction:
 - Add 4 μ L of the freshly prepared sodium cyanoborohydride solution to each sample.
 - Vortex briefly and incubate for 1 hour at room temperature.
- Quenching:
 - Add 16 μ L of the quenching solution to each sample to stop the reaction.
 - Vortex and incubate for 5 minutes at room temperature.
- Acidification:
 - Add 8 μ L of formic acid to each sample to acidify.
- Sample Mixing and Desalting:
 - Combine the "light" and "heavy" labeled samples.
 - Desalt the mixed sample using a C18 StageTip or equivalent.
 - Elute the labeled peptides, dry them in a vacuum centrifuge, and store them at -20°C until LC-MS/MS analysis.

Data Presentation

Quantitative data from dimethyl labeling experiments are typically presented as ratios of the peak intensities or areas of the "heavy" to "light" labeled peptides. These ratios are then used

to determine the relative abundance of the corresponding proteins in the original samples. The results are often displayed in tables that include protein identifiers, descriptions, sequence coverage, number of quantified peptides, and the calculated protein ratios with their statistical significance.

Table 1: Example of Quantitative Proteomic Data from a Dimethyl Labeling Experiment

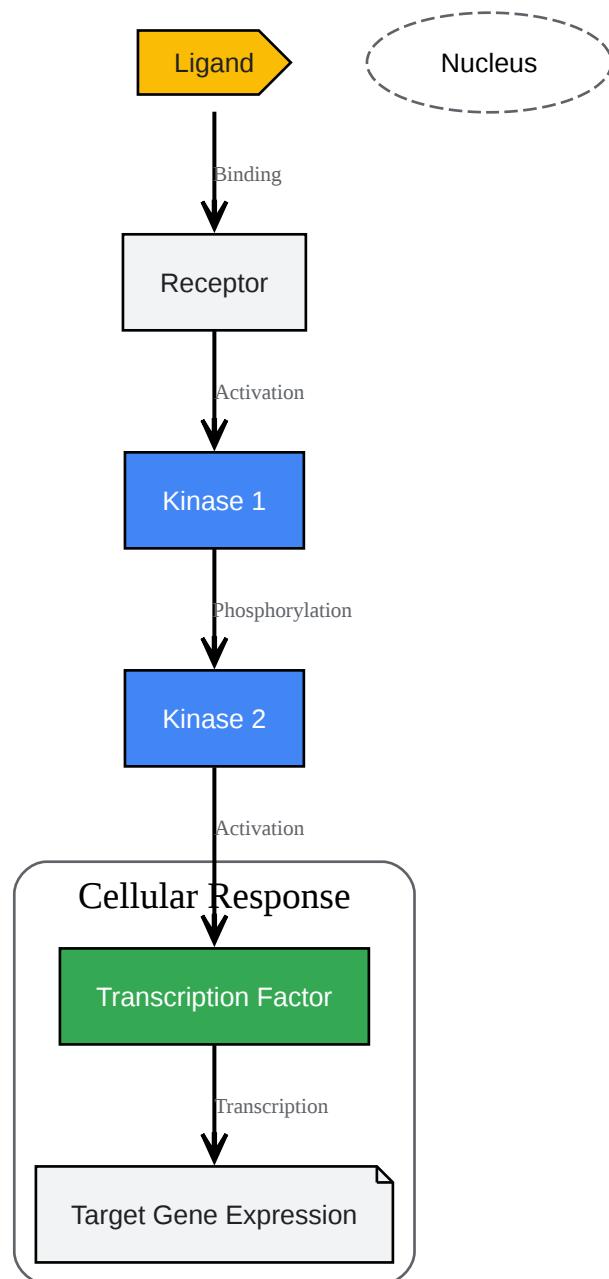
| Protein Accession | Gene Name | Protein Description | Sequence Coverage (%) | # Peptides Quantified | Ratio (Heavy/Light) | p-value |
|-------------------|-----------|-------------------------|-----------------------|-----------------------|---------------------|---------|
| P02768 | ALB | Serum albumin | 68 | 25 | 1.05 | 0.85 |
| P68871 | HBB | Hemoglobin subunit beta | 85 | 12 | 0.98 | 0.91 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 55 | 8 | 2.54 | 0.001 |
| P08670 | VIM | Vimentin | 42 | 6 | 0.45 | 0.005 |

This table presents simulated data for illustrative purposes.

Application in Signaling Pathway Analysis

Dimethyl labeling is a valuable tool for studying changes in protein expression and post-translational modifications within signaling pathways in response to various stimuli or in different disease states. For example, it can be used to quantify changes in the abundance of kinases, phosphatases, and their substrates following drug treatment.

The diagram below illustrates a simplified signaling pathway that could be investigated using this technique.



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Caption: A generic signaling cascade illustrating points of regulation that can be quantified.

Conclusion

Stable isotope dimethyl labeling using reagents like Dimethylamine-¹³C₂ is a versatile, efficient, and economical method for quantitative proteomics. Its applicability to a wide range of sample types makes it an invaluable tool for researchers in basic science and drug development to

gain insights into cellular processes, identify biomarkers, and understand disease mechanisms. The detailed protocol and workflow provided here serve as a guide for the successful implementation of this powerful technique.

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